Product packaging for ethyl 1-oxaspiro[2.3]hexane-2-carboxylate(Cat. No.:CAS No. 73039-83-5)

ethyl 1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B2404588
CAS No.: 73039-83-5
M. Wt: 156.181
InChI Key: UWDSUEYRJVSLEZ-UHFFFAOYSA-N
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Description

Conceptual Framework of Spirocyclic Systems in Molecular Design

Spirocycles are characterized by their inherent three-dimensionality, which arises from the perpendicular orientation of the two constituent rings. This rigidified conformation contrasts sharply with the often-flexible nature of acyclic and monocyclic systems, allowing for a more precise positioning of functional groups in 3D space. beilstein-journals.org In the context of medicinal chemistry, this structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. nih.gov

The incorporation of spirocyclic scaffolds is a recognized strategy to increase the sp³ character of a molecule, a property that has been correlated with higher success rates in drug development pipelines. beilstein-journals.org By moving away from flat, aromatic structures, chemists can explore novel regions of chemical space, potentially leading to compounds with improved physicochemical properties, such as solubility and metabolic stability, and novel intellectual property. nih.govnih.gov The constrained nature of spirocycles also makes them valuable tools in conformational analysis and in the synthesis of natural products and other complex molecular targets. enamine.net

The 1-Oxaspiro[2.3]hexane Motif: A Foundational Structural Class

Within the broader family of spirocycles, the 1-oxaspiro[2.3]hexane motif, which consists of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring fused at a single carbon atom with an oxygen atom in the cyclopropane ring (an epoxide), represents a particularly interesting and synthetically valuable structural class. This motif is a type of strained spiro-heterocycle. The inherent ring strain of both the cyclopropane (epoxide) and cyclobutane rings makes these compounds highly reactive and thus useful as synthetic intermediates. researchgate.net

The development of synthetic methodologies to access these strained spiro-heterocycles has been an active area of research. researchgate.net Common strategies for the synthesis of 1-oxaspiro[2.3]hexanes involve the epoxidation of methylenecyclobutane (B73084) derivatives or the reaction of cyclobutanones with suitable carbenoids. researchgate.net More recent approaches have focused on strain-release driven spirocyclization reactions to construct this motif. researchgate.net The presence of the epoxide ring in the 1-oxaspiro[2.3]hexane system opens up a plethora of possibilities for further chemical transformations, including nucleophilic ring-opening reactions and Lewis acid-catalyzed rearrangements.

Research Significance of Ethyl 1-Oxaspiro[2.3]hexane-2-carboxylate as a Synthetic Target and Intermediate

The specific compound, this compound, incorporates an ethyl ester functional group onto the epoxide ring of the 1-oxaspiro[2.3]hexane scaffold. This addition significantly enhances its utility as a synthetic building block. The ester group can act as a handle for further derivatization or can influence the regioselectivity of ring-opening reactions.

While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its significance can be inferred from the reactivity of analogous compounds and the general utility of the 1-oxaspiro[2.3]hexane scaffold. The synthesis of such a molecule would likely involve the epoxidation of an α,β-unsaturated ester, specifically ethyl cyclobutylideneacetate, or a rhodium-catalyzed cyclopropanation of a terminal double bond with a diazoacetate derivative. beilstein-journals.org

As a synthetic intermediate, this compound is primed for a variety of transformations. The strained epoxide ring can be opened by a wide range of nucleophiles, leading to highly functionalized cyclobutane derivatives with control over stereochemistry. Furthermore, Lewis acid-mediated rearrangements could potentially lead to the formation of substituted cyclopentanones or other interesting carbocyclic frameworks. The presence of the ester group provides a site for hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. The strategic placement of the ester and epoxide functionalities within a rigid spirocyclic framework makes this compound a potentially valuable precursor for the synthesis of complex natural products and novel pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B2404588 ethyl 1-oxaspiro[2.3]hexane-2-carboxylate CAS No. 73039-83-5

Properties

IUPAC Name

ethyl 1-oxaspiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDSUEYRJVSLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(O1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Oxaspiro 2.3 Hexane Derivatives

Construction of the Spirocyclic Center

The direct formation of the spirocyclic core of 1-oxaspiro[2.3]hexanes often involves the creation of the oxirane ring onto a pre-existing cyclobutane (B1203170) framework.

Cyclization Reactions via Alkene and Carbonyl Precursors

While not the most common approach for this specific spirocycle, general principles of intramolecular cyclization can be applied. A hypothetical approach would involve a suitably functionalized cyclobutane precursor bearing both a hydroxyl group and a leaving group on an adjacent exocyclic carbon. Intramolecular Williamson ether synthesis, however, is often challenging for the formation of such a strained three-membered ring.

A more plausible strategy involves the reaction of a cyclobutylidene-containing precursor. For instance, the reaction of a cyclobutylideneacetate with a peroxy acid would directly yield the desired spiro-epoxide. This method leverages the well-established epoxidation of alkenes.

Carbenoid Additions to Cyclobutanones

A direct and effective method for the synthesis of 1-oxaspiro[2.3]hexanes is the reaction of a cyclobutanone (B123998) with a sulfur ylide, a classic example of the Corey-Chaykovsky reaction. nih.gov For the synthesis of ethyl 1-oxaspiro[2.3]hexane-2-carboxylate, this would involve the reaction of cyclobutanone with an ethyl diazoacetate-derived sulfur ylide. The reaction proceeds via the attack of the ylide on the carbonyl carbon of the cyclobutanone, followed by an intramolecular SN2 reaction to form the epoxide ring and expel the sulfur-containing leaving group.

A key advantage of this method is its efficiency in forming the spiro-epoxide in a single step from readily available starting materials. The general reaction is depicted below:

Table 1: Carbenoid Addition for 1-Oxaspiro[2.3]hexane Synthesis

Reactant 1Reactant 2Product
CyclobutanoneSulfur Ylide (e.g., from Trimethylsulfonium (B1222738) iodide)1-Oxaspiro[2.3]hexane
CyclobutanoneEthyl (dimethylsulfuranylidene)acetateThis compound

This methodology has been successfully applied to the synthesis of the parent 1-oxaspiro[2.3]hexane system by condensing cyclobutanone with trimethylsulfonium bromide under basic conditions. nih.gov

Olefination/Epoxidation Sequences for Spiro-Epoxide Formation

This two-step approach first involves the conversion of a cyclobutanone to an exocyclic alkene, followed by epoxidation of the double bond. The Wittig or Horner-Wadsworth-Emmons reaction is commonly employed for the olefination step. For the synthesis of this compound, cyclobutanone would be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from an ethyl haloacetate.

The resulting ethyl cyclobutylideneacetate is then subjected to epoxidation. A variety of epoxidizing agents can be used, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its reactivity and selectivity. nih.govresearchgate.net This sequence provides a reliable, albeit longer, route to the target molecule compared to the direct carbenoid addition.

Table 2: Olefination/Epoxidation Sequence

StepReactantsProduct
1. OlefinationCyclobutanone, Wittig reagent (e.g., from ethyl bromoacetate)Ethyl cyclobutylideneacetate
2. EpoxidationEthyl cyclobutylideneacetate, m-CPBAThis compound

Strain-Release Driven Approaches

More contemporary methods for the synthesis of 1-oxaspiro[2.3]hexane derivatives take advantage of the high ring strain of bicyclic precursors to drive the formation of the spirocyclic system.

Epoxidation of Bicyclo[1.1.0]butanes

The epoxidation of bicyclo[1.1.0]butanes represents a powerful and modern strategy for accessing strained spirocyclic compounds. nih.govresearchgate.netnih.gov The high degree of strain in the bicyclo[1.1.0]butane core facilitates reactions that lead to ring-opening and the formation of new, more stable structures. In this context, the reaction of a bicyclo[1.1.0]butane bearing a carbinol substituent at the bridgehead position can lead to the formation of a 1-oxaspiro[2.3]hexane. researchgate.net This transformation is driven by the release of the significant strain energy inherent in the bicyclo[1.1.0]butane skeleton.

Radical-Mediated Cyclization Pathways (e.g., from 3-iodooxetane)

Radical-mediated pathways offer an alternative approach to the construction of spirocyclic systems. For instance, a radical generated on an oxetane (B1205548) ring can undergo cyclization to form a spirocyclic product. nih.govresearchgate.netorganic-chemistry.org While less common for the direct synthesis of 1-oxaspiro[2.3]hexanes, radical cyclizations of precursors like 3-iodooxetane (B1340047) derivatives in the presence of a suitable radical initiator and a trapping agent can, in principle, be designed to yield the desired spiro framework. d-nb.info The regioselectivity of such cyclizations would be a critical factor to control.

Stereo- and Enantioselective Synthetic Protocols

Achieving stereocontrol in the synthesis of 1-oxaspiro[2.3]hexane derivatives is paramount for their application in areas such as drug discovery. Various strategies have been developed to control the absolute and relative stereochemistry of the spirocyclic core.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is effective for controlling facial selectivity in reactions such as alkylations, aldol (B89426) reactions, and cyclopropanations. blogspot.comresearchgate.net In the context of 1-oxaspiro[2.3]hexane synthesis, a chiral auxiliary could be attached to a methylenecyclobutane (B73084) precursor to guide the diastereoselective addition of a carbene or an oxidizing agent.

The Evans oxazolidinone auxiliaries, for example, are widely used to control the geometry of enolates and the facial selectivity of their subsequent reactions with electrophiles. blogspot.comyoutube.com By forming a chelated, six-membered ring transition state, the bulky substituent on the auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective bond formation. youtube.com After the key stereocenter is set, the auxiliary can be cleaved and recovered.

Auxiliary TypeControlling FeatureTypical ReactionReference
Evans Oxazolidinone Steric hindrance from substituentAldol, Alkylation blogspot.com
Camphorsultam Steric hindranceAldol, Diels-Alder wikipedia.org
Pseudoephedrine Chelation controlAlkylation wikipedia.org

The epoxidation of an exocyclic double bond on a cyclobutane ring is a direct method for constructing the 1-oxaspiro[2.3]hexane framework. Dimethyldioxirane (DMDO) is a powerful and neutral oxidizing agent for this transformation, often preferred for its ability to generate sensitive epoxides under mild conditions. orgsyn.orgyoutube.com The reaction proceeds by the transfer of an oxygen atom from DMDO to the alkene, with acetone (B3395972) as the only byproduct. youtube.com

For enantioselectivity, asymmetric epoxidation methods can be employed. While DMDO itself is achiral, chiral ketones derived from sources like fructose (B13574) can generate chiral dioxiranes in situ, enabling asymmetric epoxidation of olefins. nih.gov Another approach involves using substrate control, where a chiral center already present in the methylenecyclobutane precursor directs the epoxidation to one face of the double bond. For instance, an allylic ammonium (B1175870) group has been shown to direct epoxidation with DMDO and m-CPBA to the syn-diastereoface. researchgate.net The development of flow chemistry techniques for the in situ generation and use of DMDO has made this process more accessible and scalable for library synthesis. nih.gov

ReagentConditionsKey FeatureReference
DMDO Acetone, Neutral pHMild, effective for sensitive substrates orgsyn.org
Chiral Ketone + Oxone In situ generationAsymmetric epoxidation nih.gov
m-CPBA/DMDO With directing groupSubstrate-controlled diastereoselectivity researchgate.net

Diastereoselective cyclopropanation represents a powerful method for constructing the spiro[2.3]hexane core. nih.gov A notable example is the rhodium-catalyzed cyclopropanation of a terminal double bond on a substituted azetidine (B1206935) ring with ethyl diazoacetate. beilstein-journals.org This reaction directly installs both the cyclopropane (B1198618) ring and the ethyl carboxylate group found in the target compound.

In a study focused on synthesizing 5-azaspiro[2.3]hexane derivatives, a rhodium(II) acetate-catalyzed reaction yielded the desired spirocycle, albeit with moderate yield and as a mixture of diastereoisomers. beilstein-journals.org The reaction showed a preference for the formation of the trans cyclopropane products. Optimization of reaction conditions, such as the slow addition of an excess of ethyl diazoacetate, was crucial for improving the reaction yield to 51%. beilstein-journals.org This approach highlights the feasibility of creating the spiro[2.3]hexane skeleton through carbene addition to a cyclic precursor.

CatalystReagentSolventYieldDiastereoselectivityReference
Rh₂(OAc)₄Ethyl diazoacetateCH₂Cl₂51%trans selective beilstein-journals.org

The Payne rearrangement is the base-catalyzed isomerization of a 2,3-epoxy alcohol to its 1,2-epoxy alcohol isomer, proceeding with inversion of configuration at the C-2 position. wikipedia.orgresearchgate.net This reversible migration can be a powerful tool in stereoselective synthesis. wikipedia.org When coupled with a nucleophilic opening, the rearrangement allows for the synthesis of functionalized diols from a single epoxy alcohol isomer under kinetically controlled conditions. wikipedia.org

In a synthetic strategy targeting chiral molecules, an epoxy alcohol could be formed adjacent to the cyclobutane ring. A subsequent Payne rearrangement would invert the stereocenter, followed by trapping of the newly formed alkoxide with an electrophile or an intramolecular cyclization to yield the desired 1-oxaspiro[2.3]hexane derivative with high stereochemical purity. This sequence effectively transfers chirality and establishes the spirocyclic junction. The reaction occurs with inversion of stereochemistry at the site of nucleophilic attack. wikipedia.org

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide array of enantioselective transformations. rsc.orgresearchgate.netmdpi.com These catalysts operate by forming dual hydrogen bonds with both a nucleophile and an electrophile, organizing them within a chiral pocket to control the stereochemical outcome of the reaction. mdpi.com

A potential application in the synthesis of 1-oxaspiro[2.3]hexane derivatives involves a CPA-catalyzed intramolecular rearrangement or cyclization. For example, a suitably functionalized cyclobutane precursor could undergo an asymmetric ring-closing reaction catalyzed by a CPA to form the spiro-epoxide. CPAs are known to catalyze dearomatization reactions, additions to imines, and various cyclizations, demonstrating their versatility. rsc.orgresearchgate.net The steric environment created by the chiral BINOL-derived backbone of the catalyst is crucial for achieving high enantioselectivity. mdpi.com

Functional Group Introduction and Derivatization during Synthesis

The introduction of specific functional groups is essential for modifying the properties of the 1-oxaspiro[2.3]hexane core. pressbooks.pubyoutube.com The ethyl carboxylate moiety in this compound can be incorporated directly during the cyclopropanation step using ethyl diazoacetate. beilstein-journals.org

Further derivatization of the cyclobutane ring requires that the necessary functional groups are present on the starting materials before the spirocyclization event. For instance, if the synthesis proceeds via epoxidation of a methylenecyclobutane, any substituents on the four-membered ring must be installed prior to the oxidation step. The choice of synthetic route must consider the compatibility of these functional groups with the reagents used. The mild and neutral conditions of DMDO epoxidation make it compatible with a variety of functional groups that might be sensitive to acidic or basic reagents. orgsyn.org Subsequent modifications can be performed on the final spirocycle, although the strained nature of the system may influence reactivity.

Esterification Reactions for Carboxylate Incorporation

A primary method for the incorporation of the ethyl carboxylate group is the Fischer-Speier esterification. organic-chemistry.org88guru.com This classic and reliable acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. scienceinfo.com In the context of this compound synthesis, the precursor would be 1-oxaspiro[2.3]hexane-2-carboxylic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is typically used, or water is removed as it is formed. organic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). organic-chemistry.org

The mechanism of Fischer esterification proceeds through several key steps: 88guru.compsiberg.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.

Reaction Step Description
Starting Material 1-oxaspiro[2.3]hexane-2-carboxylic acid
Reagents Ethanol (excess), Sulfuric acid (catalytic amount)
Product This compound
Byproduct Water

Preparation of Functionalized Spiro[2.3]hexane Precursors

The synthesis of the 1-oxaspiro[2.3]hexane core functionalized with a carboxylic acid or a precursor group is a critical step. A common and effective strategy involves the formation of the epoxide ring from a suitable cyclobutane derivative. rsc.org One of the most utilized methods for this transformation is the Johnson-Corey-Chaykovsky reaction. wikipedia.org

This reaction employs a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to convert a ketone or aldehyde into the corresponding epoxide. wikipedia.org In this synthetic approach, a cyclobutanone bearing a precursor to the carboxylate group at the 2-position would be the key starting material. The reaction involves the nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular displacement of the sulfonium (B1226848) group to form the three-membered epoxide ring. wikipedia.org

An alternative approach is the epoxidation of an exocyclic double bond on a cyclobutane ring. researchgate.net This can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The starting material for this route would be a methylenecyclobutane derivative with a carboxylate or a precursor at the desired position.

A plausible synthetic sequence to obtain the 1-oxaspiro[2.3]hexane-2-carboxylic acid precursor is outlined below:

Step Reaction Typical Reagents and Conditions Intermediate/Product
1Horner-Wadsworth-Emmons reactionCyclobutanone, phosphonate reagent (e.g., triethyl phosphonoacetate), base (e.g., NaH), in an aprotic solvent (e.g., THF). beilstein-journals.orgEthyl 2-cyclobutylideneacetate
2EpoxidationEthyl 2-cyclobutylideneacetate, m-CPBA, in a chlorinated solvent (e.g., CH₂Cl₂). youtube.comThis compound
3Hydrolysis (if starting from the ester)This compound, aqueous base (e.g., NaOH or LiOH) followed by acidification.1-Oxaspiro[2.3]hexane-2-carboxylic acid

Another viable route involves a Corey-Chaykovsky reaction on a β-keto ester derived from cyclobutanone. This would directly install the epoxide and the ester functionality in a single synthetic operation from the ketone. nih.govnih.gov

Scalability and Practical Considerations in Synthesis (e.g., Gram-Scale Preparation)

The practical implementation and scalability of a synthetic route are crucial for the production of significant quantities of the target compound. The synthesis of spiro[2.3]hexane derivatives, including this compound, presents several considerations for gram-scale preparation.

Methodologies for the synthesis of heteroatom-containing spiro[2.3]hexanes have been successfully scaled to produce gram and even multigram quantities of products. rsc.org For instance, the cyclopropanation of certain cyclobutane derivatives has been performed on a decagram scale. researchgate.net

Key considerations for scalability include:

Reagent Selection and Handling: The choice of reagents can significantly impact the scalability of a synthesis. For example, while diazomethane (B1218177) can be used in some cyclopropanation reactions, its hazardous and explosive nature makes it unsuitable for large-scale work. beilstein-journals.org Modern alternatives, such as the use of sulfur ylides in the Corey-Chaykovsky reaction, offer a safer and more scalable approach to epoxide formation. wikipedia.org Similarly, the use of commercially available and stable reagents like m-CPBA for epoxidation is advantageous for larger-scale synthesis. youtube.com

Reaction Conditions: Maintaining optimal reaction temperatures, concentrations, and reaction times is critical for achieving high yields and purity on a larger scale. Exothermic reactions, such as those involving strong bases or highly reactive intermediates, may require careful temperature control with efficient cooling systems.

Purification: The purification of intermediates and the final product is a significant practical consideration. Chromatography, which is often used on a small scale, can be cumbersome and expensive for large-scale preparations. Crystallization, distillation, or extraction are preferred purification methods for gram-scale and larger syntheses whenever feasible. The physical properties of the spiro[2.3]hexane derivatives, such as their volatility and stability, will dictate the most appropriate purification strategy.

Stereocontrol: For spiro[2.3]hexane derivatives with multiple stereocenters, controlling the stereochemical outcome of the reactions is essential. Diastereoselective reactions, such as certain cyclopropanation or epoxidation methods, can simplify purification by reducing the number of isomers formed. beilstein-journals.org The separation of diastereomers on a large scale can be challenging.

The following table summarizes the scalability of key reactions in the proposed synthesis of this compound:

Reaction Type Scalability Potential Practical Considerations
Fischer-Speier Esterification HighUse of excess alcohol as a solvent is common and aids in driving the equilibrium. Removal of water can be achieved by azeotropic distillation. The reaction is generally robust and well-suited for large-scale production. organic-chemistry.org
Horner-Wadsworth-Emmons Reaction HighThe use of sodium hydride requires an inert atmosphere and careful handling. Purification of the product is typically straightforward. beilstein-journals.org
m-CPBA Epoxidation Moderate to Highm-CPBA can be shock-sensitive and requires careful handling, especially in large quantities. The reaction is generally clean, and purification can often be achieved by simple workup procedures. youtube.com
Corey-Chaykovsky Reaction Moderate to HighThe generation of the sulfur ylide often requires strong bases and anhydrous conditions. The reaction is generally high-yielding. Purification can be achieved by chromatography or crystallization. nih.govnih.gov

Chemical Reactivity and Mechanistic Pathways of 1 Oxaspiro 2.3 Hexane Systems

Ring-Opening Reactions of the Oxirane Moiety

The epoxide (oxirane) ring is the most reactive feature of the 1-oxaspiro[2.3]hexane system due to significant ring strain. Its reactions typically involve the cleavage of a carbon-oxygen bond, driven by nucleophilic attack or acid catalysis.

Nucleophilic Ring-Opening Reactions

Under neutral or basic conditions, the ring-opening of the oxirane proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org In this pathway, a potent nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of the C-O bond and inversion of stereochemistry at the site of attack. The reaction involves a poor leaving group, an alkoxide anion, which requires a "push" from a strong nucleophile to proceed. libretexts.org

The general Sₙ2 mechanism is characterized by the attack of the nucleophile from the backside of the C-O bond, resulting in a product with inverted stereochemistry at the electrophilic carbon. libretexts.org A variety of strong nucleophiles can be employed to open the oxirane ring in 1-oxaspiro[2.3]hexane systems, leading to highly functionalized cyclobutane (B1203170) derivatives. While specific studies on ethyl 1-oxaspiro[2.3]hexane-2-carboxylate with all the listed nucleophiles are not detailed in the provided sources, the expected reactivity follows established principles for similar epoxides.

Table 1: Predicted Products from Nucleophilic Ring-Opening Reactions

NucleophileExampleExpected Major Product Structure
AmineR₂NHEthyl 3-(dialkylamino)-3-(hydroxymethyl)cyclobutane-1-carboxylate
AzideN₃⁻Ethyl 3-(azidomethyl)-3-hydroxycyclobutane-1-carboxylate
ThioetherRS⁻Ethyl 3-(hydroxymethyl)-3-((alkylthio)methyl)cyclobutane-1-carboxylate
Lithiated Dithiane(C₄H₈S₂)⁻Li⁺Ethyl 3-((1,3-dithian-2-yl)methyl)-3-hydroxycyclobutane-1-carboxylate

Acid-Catalyzed Ring Opening Pathways

In the presence of an acid catalyst, the ring-opening mechanism shifts significantly. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. libretexts.orgresearchgate.net This protonation step is followed by the attack of a nucleophile, which can be weak (e.g., water, alcohols) since the ring is highly activated. researchgate.net

The reaction can proceed through a mechanism with substantial Sₙ1 character. libretexts.org After protonation, the C-O bond begins to break, leading to the formation of a partial positive charge on the more substituted carbon atom, which is better able to stabilize it. libretexts.orgvu.nl The nucleophile then attacks this more electrophilic carbon. This pathway is in contrast to the Sₙ2 reaction under basic conditions, where the nucleophile attacks the less sterically hindered carbon. vu.nlsci-hub.box For instance, the acid-catalyzed ring-opening of epoxides in the presence of sulfuric acid can yield polyols or sulfate (B86663) esters, depending on the reaction conditions. nih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic). researchgate.netsci-hub.box

Under Basic/Neutral (Sₙ2) Conditions : Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. In the case of this compound, the two epoxide carbons are the C2 carbon (bonded to the ester) and the C3 spiro-carbon. The C2 carbon is less sterically encumbered, so nucleophiles will preferentially attack this position. sci-hub.boxyoutube.com This results in the cleavage of the C2-O bond.

Under Acidic (Sₙ1-like) Conditions : The reaction proceeds through a transition state with significant carbocation character. The positive charge is better stabilized on the more substituted carbon atom. The C3 spiro-carbon is a quaternary center, which provides greater stabilization for a developing positive charge than the tertiary C2 carbon. Consequently, under acidic conditions, the nucleophile will preferentially attack the C3 spiro-carbon. libretexts.orgsci-hub.box

This differential regioselectivity provides a powerful tool for controlling the outcome of the reaction and synthesizing different constitutional isomers from the same starting material. libretexts.org

Table 2: Regioselectivity of Ring-Opening

ConditionMechanismSite of Nucleophilic AttackGoverning Factor
Basic / NeutralSₙ2C2 (Carbon with ester group)Steric Hindrance vu.nlyoutube.com
AcidicSₙ1-likeC3 (Spiro-carbon)Carbocation Stability libretexts.orgvu.nl

Transformations Involving the Ester Functional Group

The ethyl carboxylate group offers another site for chemical modification, primarily centered around the electrophilic carbonyl carbon. These reactions typically proceed through a nucleophilic acyl substitution pathway.

Ester Hydrolysis and Transesterification Reactions

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible reaction, representing the reverse of Fischer esterification. libretexts.orglibretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is driven to completion by using a large volume of water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis as the reaction is irreversible. libretexts.orgchemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide (B78521). The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). libretexts.orgopenstax.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org The mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the alkoxide (ethoxide) leaving group. openstax.org

Transesterification is a related process where an ester reacts with an alcohol in the presence of an acid or base catalyst to exchange its alkoxy group. For this compound, reacting it with a different alcohol (e.g., methanol) would result in mthis compound and ethanol.

Nucleophilic Additions and Condensations at the Carbonyl Center

The carbonyl carbon of the ester is electrophilic and can be attacked by strong nucleophiles. Unlike acid chlorides or anhydrides, esters are less reactive, but they still undergo several important transformations. openstax.org

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. This reaction proceeds via nucleophilic acyl substitution where a hydride ion first displaces the ethoxy group, forming an intermediate aldehyde, which is then immediately reduced to a primary alcohol. The final product of the reduction of this compound would be (1-oxaspiro[2.3]hexan-2-yl)methanol.

Reaction with Organometallic Reagents : Grignard reagents (R-MgBr) or organolithium reagents (R-Li) react with esters to produce tertiary alcohols. Two equivalents of the organometallic reagent add to the ester. The first equivalent adds to the carbonyl, displacing the ethoxide group to form a ketone intermediate. A second equivalent of the reagent then rapidly adds to the ketone, forming a tertiary alcohol after an aqueous workup.

These reactions at the ester group, combined with the ring-opening reactions of the oxirane, allow for the synthesis of a diverse array of highly substituted cyclobutane derivatives from a single versatile starting material.

Rearrangement and Ring Expansion Reactions

The high degree of ring strain within 1-oxaspiro[2.3]hexane systems makes them susceptible to a variety of rearrangement and ring-expansion reactions. These transformations are typically initiated by cleavage of one of the C-O bonds of the epoxide ring, leading to the formation of more stable carbocyclic or heterocyclic structures.

Payne Rearrangement and Related Isomerizations

The Payne rearrangement is a well-established reaction in organic chemistry, describing the base-catalyzed isomerization of a 2,3-epoxy alcohol into its corresponding 1,2-epoxy alcohol. nih.gov The mechanism involves the deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile, attacking the adjacent carbon of the epoxide and causing an inversion of configuration. nih.gov This process is reversible, but can be driven to completion if the newly formed alkoxide is trapped or if one of the isomeric epoxy alcohols is thermodynamically more stable. nih.gov

For a compound like this compound, a direct Payne rearrangement is not possible as it lacks the requisite adjacent hydroxyl group. However, a derivative of this system, obtained for instance through the reduction of the ester functionality to a primary alcohol, would yield a 2-(hydroxymethyl)-1-oxaspiro[2.3]hexane. This resulting 2,3-epoxy alcohol structure would be a suitable substrate for a Payne-type rearrangement under basic conditions, leading to an equilibrium with the isomeric 1,2-epoxy alcohol. The principles of this rearrangement are also seen in related aza-Payne and thia-Payne rearrangements involving aziridines and thiiraniums. nih.gov

Lewis Acid-Mediated Ring Expansions to Cyclopentanones

One of the most predominant and synthetically useful reactions of 1-oxaspiro[2.3]hexane systems is their rearrangement to cyclopentanone (B42830) derivatives, mediated by Lewis acids. yale.edu The high ring strain of the spirocycle provides a strong thermodynamic driving force for this expansion. yale.edu

The reaction is initiated by the coordination of a Lewis acid to the oxygen atom of the epoxide, which polarizes and weakens the C-O bonds. organic-chemistry.org This is followed by the cleavage of the C4-O bond (the bond between the oxygen and the spirocyclic carbon) to form a stabilized carbocation intermediate. A subsequent 1,2-alkyl shift, involving the migration of a carbon from the cyclobutane ring, facilitates the expansion to a five-membered ring, ultimately yielding a cyclopentanone after tautomerization. This ring-expansion pathway has been effectively utilized in the synthesis of complex natural products, such as pentalenolactone (B1231341) E and G methyl esters. yale.edu

Catalyst TypeGeneral RoleOutcome for 1-Oxaspiro[2.3]hexaneReference
Lewis Acids (e.g., BF₃·Et₂O, Mg(OTf)₂)Activates the epoxide by coordinating to oxygen, facilitating C-O bond cleavage.Promotes ring expansion to form cyclopentanone derivatives. yale.edu, libretexts.org
Protic Acids (H⁺)Protonates the epoxide oxygen, creating a good leaving group and a highly reactive intermediate.Can also induce ring expansion, though regioselectivity may differ. youtube.com

The regioselectivity of this rearrangement is governed by the formation of the most stable carbocation intermediate, which in this case is the tertiary carbocation at the spiro center. yale.edu

Thermal and Metal-Catalyzed Rearrangements to Furanones

The rearrangement of epoxides can, in some cases, lead to the formation of five-membered heterocyclic rings like furanones. Various methods exist for the synthesis of 3(2H)-furanones, often involving transition-metal-catalyzed cyclization of functionalized precursors like γ-hydroxyalkynones or α-diazo-δ-keto-esters. organic-chemistry.org Additionally, oxidative spirocyclization of substrates such as β-furyl amides can produce spiro-γ-butenolide structures. nih.gov

However, the direct thermal or metal-catalyzed rearrangement of 1-oxaspiro[2.3]hexane systems specifically to furanone products is not a commonly documented pathway in the chemical literature. The high propensity of these strained systems to undergo ring expansion to carbocyclic cyclopentanones appears to be the dominant reaction manifold, particularly under Lewis acid catalysis. yale.edu

Meinwald Rearrangement

The Meinwald rearrangement is the acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. masterorganicchemistry.com This reaction represents a fundamental transformation in organic synthesis and is particularly relevant to spiro-epoxides. mdpi.comchemistrysteps.com The Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes to cyclopentanones can be classified as a specific type of Meinwald rearrangement, often referred to as a House-Meinwald rearrangement when applied to spiro-epoxides. chemistrysteps.com

The mechanism, as described in section 3.3.2, involves Lewis acid activation of the epoxide, followed by C-O bond cleavage. The key step is the subsequent migration of an adjacent alkyl or aryl group to the resulting carbocationic center. depauw.edu In the case of 1-oxaspiro[2.3]hexane, the migrating group is a carbon atom of the cyclobutane ring, leading to ring expansion rather than the formation of an aldehyde from a terminal epoxide. yale.edu The choice of Lewis acid and the electronic nature of substituents can influence the reaction's efficiency and regioselectivity. chemistrysteps.com

Cycloaddition Chemistry of Strained Spirocyclic Systems

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for forming cyclic compounds. yale.edumdpi.com However, the direct participation of the intact 1-oxaspiro[2.3]hexane framework in a concerted cycloaddition is unlikely due to its strained nature. Instead, the "cycloaddition chemistry" of these systems typically proceeds through a stepwise mechanism initiated by the ring-opening of the epoxide.

Under Lewis acid catalysis, the epoxide can open to form a zwitterionic intermediate that behaves as a 1,3-dipole equivalent. nih.govresearchgate.net This intermediate can then be trapped by a suitable dipolarophile, such as an alkene or an isocyanate, in a formal [3+2] cycloaddition to form a five-membered heterocyclic ring. mdpi.comnih.gov For example, the reaction between an activated epoxide and an alkene can lead to the regio- and stereoselective synthesis of tetrahydrofuran (B95107) derivatives. nih.gov Similarly, the cycloaddition of epoxides with isocyanates is a known route to oxazolidinones. mdpi.com This reactivity highlights how the inherent strain of the spiro-epoxide can be harnessed to generate reactive intermediates for subsequent cycloaddition reactions, rather than the spirocycle acting directly as a dienophile or dipolarophile.

Unique Reactivity Due to Spirocyclic Nature and Ring Strain

The chemical behavior of 1-oxaspiro[2.3]hexane systems is fundamentally dictated by the substantial ring strain arising from the combination of the three-membered oxirane and four-membered cyclobutane rings fused at a single quaternary carbon. yale.edu This strain, a result of significant angle and torsional strain, makes the molecule highly reactive and serves as the driving force for its characteristic transformations. chemistrysteps.com

The spirocyclic nature of the molecule presents two primary modes of reactivity, with the outcome being highly dependent on the reaction conditions:

Lewis Acid-Promoted Rearrangement : In the presence of Lewis acids, the molecule preferentially undergoes a ring-expansion rearrangement to form a thermodynamically more stable cyclopentanone. This pathway is initiated by cleavage of the C-O bond at the more substituted spiro-carbon, as this leads to a stabilized tertiary carbocation intermediate. yale.edu

Nucleophilic Addition : Under basic or nucleophilic conditions (e.g., with Grignard reagents or LiAlH₄), the reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com Due to steric hindrance at the quaternary spiro-carbon, nucleophilic attack occurs at the less substituted methylene (B1212753) carbon (C2) of the epoxide ring. This results in the cleavage of the C2-O bond and the formation of a substituted cyclobutanol (B46151) derivative, a pathway that directly contrasts with the Lewis acid-catalyzed rearrangement. yale.edumasterorganicchemistry.com

This divergent reactivity, where the choice of acidic versus basic/nucleophilic conditions dictates whether the reaction proceeds via ring expansion or simple ring-opening, is a hallmark of strained spirocyclic epoxides and underscores their versatility in synthetic organic chemistry. yale.edu

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways

The synthesis of the 1-oxaspiro[2.3]hexane core, particularly when substituted with a carboxylate group, typically involves the cyclopropanation of an exocyclic methylene (B1212753) oxetane (B1205548) or related unsaturated precursors. The mechanistic details of these transformations, particularly whether they proceed through a concerted or stepwise fashion, are critical for predicting and controlling reaction outcomes.

The cyclopropanation of an alkene is the cornerstone for forming the three-membered ring of the spiro[2.3]hexane system. The mechanism of this key step can be either concerted, where both new carbon-carbon bonds form simultaneously, or stepwise, involving a discrete intermediate.

Metal-Catalyzed Cyclopropanation: In reactions utilizing transition metal catalysts, such as those based on rhodium(II) or copper(I), with a carbene precursor like ethyl diazoacetate, the mechanism is broadly accepted to be concerted. wikipedia.orgnih.gov Definitive mechanistic studies on rhodium-catalyzed cyclopropanations are complex, but evidence points to the formation of a metal carbene intermediate. wikipedia.orgnih.gov This intermediate then reacts with the alkene in a concerted, though often asynchronous, manner, meaning the two new σ-bonds may not form at precisely the same rate. nih.govic.ac.uk This concerted pathway explains the high degree of stereospecificity observed, where the geometry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org A stepwise mechanism involving a diradical intermediate is generally considered to have a higher activation energy and is less common, though it can become competitive in certain systems, particularly those involving highly strained or electronically distinct substrates. researchgate.netnih.govresearchgate.net

Simmons-Smith Reaction: The Simmons-Smith reaction and its modifications (e.g., Furukawa reagent, Et₂Zn/CH₂I₂) utilize an organozinc carbenoid (ICH₂ZnI) and are classic methods for cyclopropanation. wikipedia.org Mechanistic studies and computational calculations strongly support a concerted mechanism for this reaction as well. ic.ac.uknih.gov The reaction is believed to proceed through a "butterfly-shaped" three-centered transition state, where the methylene group is delivered to the alkene face in a single, stereospecific step. nih.govmasterorganicchemistry.com This concerted nature ensures that the stereochemistry of the alkene is faithfully transferred to the resulting cyclopropane ring.

The nature of intermediates and transition states dictates the reaction's feasibility and selectivity.

Intermediates: In rhodium-catalyzed reactions, the key reactive intermediate is the rhodium-carbene species, formed by the reaction of the rhodium catalyst with a diazo compound and the expulsion of nitrogen gas. wikipedia.orgnih.gov Spectroscopic studies have, in some cases, allowed for the characterization of related rhodium porphyrin-diazoalkyl adducts, which are precursors to the active carbene intermediate. nih.gov For alternative palladium-catalyzed routes to spirocycles, intermediates such as spiropalladacycles have been proposed, arising from carbopalladation and subsequent C-H activation steps. researchgate.netnih.gov

Transition State Analysis: Computational studies, primarily using Density Functional Theory (DFT), have provided significant insight into the transition states of cyclopropanation reactions. For the Simmons-Smith reaction, calculations reveal a concerted and nearly synchronous process, where the two new C-C bonds form at similar rates. ic.ac.uk In rhodium-catalyzed systems, the transition state for the reaction of the metal carbene with the alkene is asynchronous. nih.gov DFT calculations on related platinum-catalyzed systems show that the reaction can proceed through a methylene transfer pathway, with calculated activation barriers depending on the specific catalytic species and solvent. nih.gov These computational models are essential for rationalizing the observed stereochemical outcomes and for designing more efficient catalysts.

While carbene-transfer reactions are the most common route to cyclopropanes, mechanisms involving single-electron transfer (SET) are also known in the broader context of heterocycle and spirocycle synthesis. SET processes can initiate radical cascades leading to ring formation. In the context of palladium catalysis, open-shell palladium(I) complexes can act as reducing agents, initiating SET reactions. nih.gov While less common for the direct formation of the 1-oxaspiro[2.3]hexane-2-carboxylate core via cyclopropanation, SET pathways could be relevant in alternative synthetic strategies involving radical cyclization or palladium-catalyzed processes that proceed through radical intermediates. nih.gov However, for the principal cyclopropanation pathways, the involvement of SET mechanisms is not typically invoked.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the alkene precursor and the selectivity of the cyclopropanation are profoundly influenced by both steric and electronic factors. These factors can be manipulated to control the outcome of the synthesis of ethyl 1-oxaspiro[2.3]hexane-2-carboxylate.

Electronic Effects: The rate of cyclopropanation is highly sensitive to the electronic nature of the alkene. Electron-rich alkenes, such as enol ethers, are generally more reactive toward electrophilic carbenoids generated in Simmons-Smith and rhodium-catalyzed reactions. wikipedia.org Conversely, in reactions with electron-deficient alkenes (e.g., acrylates), the electrophilic rhodium-carbene intermediate can still react efficiently to form cyclopropanes. nih.govrsc.org The electronic properties of the catalyst also play a role; more electron-donating ligands on a rhodium catalyst can increase the diastereoselectivity of the reaction. wikipedia.org

Steric Effects: Steric hindrance plays a critical role in determining the regioselectivity and stereoselectivity. In the cyclopropanation of polyenes, the reaction typically occurs at the least sterically hindered double bond. nih.govresearchgate.net This selectivity is a key consideration when designing a synthesis from a precursor with multiple reactive sites. The size of substituents on the alkene and on the carbene precursor can also dictate the facial selectivity of the attack. For instance, in rhodium-catalyzed reactions, increasing the steric bulk of the ester group on the diazoacetate can enhance the diastereoselectivity in favor of the trans (E) cyclopropane. wikipedia.org

Studies on Regio- and Stereochemical Control

Achieving high levels of regio- and stereocontrol is paramount in modern organic synthesis. For a chiral molecule like this compound, controlling the relative and absolute stereochemistry is a significant challenge.

Regiocontrol: In substrates containing multiple double bonds, regioselectivity is often governed by a combination of steric and electronic factors. Transition metal catalysis can offer high levels of regiocontrol that complement traditional methods. For example, cobalt-catalyzed Simmons-Smith-type cyclopropanations have been shown to discriminate between alkenes based on their substitution pattern, preferentially reacting with monosubstituted over more substituted double bonds. nih.govresearchgate.net

Stereocontrol:

Diastereoselectivity: Substrate-directed control is a powerful strategy for achieving diastereoselectivity. A well-known example is the Simmons-Smith cyclopropanation of allylic and homoallylic alcohols. The hydroxyl group coordinates to the zinc reagent, directing the delivery of the methylene group to the syn face of the double bond, often with very high selectivity. unl.ptstackexchange.comechemi.com This directing effect would be a key strategy for controlling the facial selectivity in the cyclopropanation of an appropriate oxetane-containing allylic alcohol precursor.

Enantioselectivity: Asymmetric catalysis provides a direct route to enantiomerically enriched products. Chiral dirhodium(II) carboxylate complexes, such as those derived from amino acids or other chiral ligands, are highly effective for the enantioselective cyclopropanation of olefins with diazoacetates. nih.govacs.orgnih.gov Similarly, asymmetric Simmons-Smith reactions can be achieved using stoichiometric or catalytic amounts of a chiral ligand, such as a TADDOL-derived titanium complex, to control the facial approach of the carbenoid to the alkene. acs.org

Energy Profiles and Kinetic Considerations of Key Transformations

Computational chemistry provides invaluable data on the energy profiles of reaction mechanisms, helping to explain why one pathway is favored over another.

The activation barriers for cyclopropanation reactions have been calculated for several model systems. For the Diels-Alder reaction, a classic concerted process, the energy barrier for the concerted mechanism is significantly lower than for a stepwise diradical pathway. researchgate.net Similar trends are observed in cyclopropanations. DFT calculations comparing concerted and stepwise routes for dehydro-Diels-Alder reactions show the concerted path is energetically favored, though the energy difference diminishes for more strained systems. researchgate.netnih.gov

The table below presents computed activation free energies for model cyclopropanation reactions, illustrating the typical energy scales involved.

Reaction SystemMechanism PathwayCatalyst/ReagentSolventActivation Energy (kcal/mol)Reference
Ethylene + CH₂Cl₂Methylene Transfer(PH₃)₂Pt(CH₂Cl)ClDichloromethane25.36 nih.gov
Ethylene + CH₂Cl₂Carbometalation(PH₃)₂Pt(CH₂Cl)ClDichloromethane38.53 nih.gov
Butadiene + EthyleneConcertedNone (Thermal)Gas Phase27.5 (Exptl.) researchgate.net
Vinylacetylene + EthyleneConcertedNone (Thermal)Gas Phase~34 researchgate.netnih.gov
Vinylacetylene + EthyleneStepwise (Diradical)None (Thermal)Gas Phase~40 researchgate.netnih.gov
Alkene + Diazo CompoundCarbene Formation[Fe(Por)(OCH₃)]-21.5 acs.org

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational and Theoretical Studies on Ethyl 1 Oxaspiro 2.3 Hexane 2 Carboxylate

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules like ethyl 1-oxaspiro[2.3]hexane-2-carboxylate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide insights into the molecule's orbital energies, electron distribution, and molecular properties.

A primary focus of QM calculations would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule with strained rings and heteroatoms, the HOMO is likely to be localized on the oxygen atoms, particularly the epoxide oxygen, reflecting its nucleophilic character. The LUMO, conversely, would be expected to be associated with the antibonding orbitals of the C-O bonds of the epoxide and the carbonyl group of the ester, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data This table presents expected trends for FMO analysis based on the structure of this compound.

Molecular Orbital Expected Localization Implied Reactivity
HOMO Epoxide and ester oxygen lone pairs Nucleophilic character, site of protonation or Lewis acid coordination
LUMO σ* orbitals of epoxide C-O bonds, π* orbital of carbonyl Electrophilic character, sites for nucleophilic attack

Note: The values and localizations are illustrative and would require specific calculations to be confirmed.

Density Functional Theory (DFT) for Reaction Pathway Modeling

Density Functional Theory (DFT) has become a powerful tool for modeling reaction pathways and calculating the geometries and energies of transition states and intermediates. For this compound, DFT could be employed to investigate various potential reactions, such as ring-opening reactions of the epoxide, which are characteristic of such strained systems.

For instance, the acid-catalyzed or nucleophile-induced ring-opening of the epoxide could be modeled. DFT calculations would allow for the determination of the activation energies for different pathways, thereby predicting the regioselectivity and stereoselectivity of the reaction. The calculations could also elucidate the nature of the transition states, providing a deeper understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The conformational landscape of this compound can be explored through computational methods. The cyclobutane (B1203170) ring is not planar and can exist in a puckered conformation. The orientation of the ethyl carboxylate group relative to the spirocyclic core is also of interest.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the molecule's motion, it is possible to observe conformational changes and identify the most stable conformations. MD simulations can be performed in various solvents to understand how the environment affects the molecule's structure and dynamics.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound. The inherent strain in the epoxide and cyclobutane rings is a major driver of its reactivity.

Reactivity indices derived from DFT calculations, such as the Fukui functions or the dual descriptor, can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. For example, the analysis would likely confirm the electrophilic nature of the epoxide carbons and the nucleophilic character of the oxygen atoms. The regioselectivity of ring-opening reactions could be predicted by analyzing the stability of the potential carbocation intermediates or the transition states leading to different products.

Structural Insights from Computational Data and X-ray Crystallography

The geometry of this compound is expected to be significantly influenced by ring strain. The C-C bonds within the cyclobutane ring and the C-C and C-O bonds of the epoxide ring are likely to be elongated compared to their counterparts in acyclic systems. The bond angles within the rings will deviate substantially from the ideal tetrahedral or trigonal planar geometries.

Table 2: Expected Bond Parameters in the Strained Rings This table presents typical or expected bond lengths and angles for the strained ring system, based on data for similar structures.

Parameter Expected Value Justification
Epoxide C-C bond length ~1.47 Å Shorter than a typical C-C single bond due to sp2 character.
Epoxide C-O bond length ~1.44 Å Typical for strained epoxides.
Cyclobutane C-C bond length ~1.55 Å Longer than in unstrained alkanes due to angle strain.
Epoxide internal angles ~60° Characteristic of a three-membered ring.

Note: These values are illustrative and based on general principles of strained ring systems.

The anomeric effect traditionally refers to the preference for an axial orientation of a heteroatomic substituent on a tetrahydropyran (B127337) ring. While this compound does not possess a classic anomeric center, related stereoelectronic interactions can be considered. The interaction between the lone pairs of the epoxide oxygen and the antibonding orbitals of the adjacent C-C and C-O bonds, as well as the ester group, can influence the molecule's conformation and reactivity. These hyperconjugative interactions can contribute to the stability of certain conformations.

The spirocyclic nature of the molecule imparts significant rigidity. The fusion of the two small rings severely restricts conformational flexibility. This rigidity is an important feature that can be exploited in the design of molecules with specific shapes and functionalities.

Exit Vector Plot (EVP) Analysis

Exit Vector Plot (EVP) analysis is a computational tool utilized in medicinal chemistry to visualize and analyze the geometric space covered by disubstituted molecular scaffolds. researchgate.net This method is instrumental in understanding the spatial orientation of substituents, which is crucial for rational drug design, scaffold hopping, and structure-activity relationship (SAR) studies. mdpi.com The analysis is based on simulating the substituents attached to a scaffold as "exit vectors" and then plotting their relative spatial orientation using a set of geometric parameters. researchgate.net

The core principle of EVP analysis involves defining four key geometric parameters to describe the relationship between two exit vectors originating from the scaffold:

r: The distance between the starting points of the two vectors.

θ: The dihedral angle between the two planes defined by each vector and the line connecting their origins.

φ1 and φ2: The angles formed by each exit vector and the line connecting their origins. researchgate.net

These parameters are then used to generate 2D plots, such as r-θ and φ1/φ2-θ plots, which provide a visual representation of the conformational space accessible to the substituents on a given scaffold. researchgate.net Similar to Ramachandran plots for peptides, these plots often reveal distinct, favored regions (α, β, γ, δ, and ε) that correspond to specific spatial arrangements of the substituents. researchgate.net

For the spiro[2.3]hexane scaffold, which is structurally analogous to the core of this compound, EVP analysis has been performed on its 1,5-disubstituted derivatives. researchgate.net X-ray diffraction studies coupled with EVP analysis have provided valuable insights into the conformational preferences of these strained spirocyclic systems. researchgate.net The analysis of 1,5-disubstituted (aza)spiro[2.3]hexanes has been used to rationalize their potential applications in the design of bioisosteres for saturated rings and peptidomimetics. researchgate.netresearchgate.net

The introduction of a heteroatom, as in the 1-oxaspiro[2.3]hexane core, can influence the geometry and conformational flexibility of the scaffold. EVP analysis of such heteroatom-containing spiro[2.3]hexanes allows for a detailed comparison with their carbocyclic counterparts and other common scaffolds like piperidines and cyclohexanes. researchgate.net For instance, the analysis of 1,4-disubstituted 4-azaspiro[2.3]hexane has shown its structural similarity to trans-1,4-disubstituted cyclohexanes and piperidines, highlighting its potential as a bioisosteric replacement in drug discovery. researchgate.net

By applying EVP analysis to this compound, researchers can map the accessible spatial orientations of the ethyl carboxylate group and a second point of substitution on the spirocyclic core. This information is critical for designing analogues with optimized interactions with a biological target, as it allows for the precise positioning of functional groups in three-dimensional space to enhance binding affinity and selectivity. researchgate.net The resulting plots would guide the selection of substitution patterns that are predicted to yield desired biological activities.

Molecular Docking and QSAR Model Development for Analogue Interaction Studies

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational techniques in drug discovery that facilitate the study of ligand-receptor interactions and the prediction of biological activities of novel compounds. researchgate.netopenmedicinalchemistryjournal.com These methods are particularly valuable for exploring the therapeutic potential of analogues of a lead compound, such as derivatives of this compound.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor, typically a protein. nih.gov This technique allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the receptor's binding site. By understanding these interactions, medicinal chemists can design new analogues with improved binding affinity and selectivity. nih.gov For spirocyclic compounds, with their inherent three-dimensional structures, molecular docking is crucial for elucidating how their unique geometries influence their binding modes. researchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. openmedicinalchemistryjournal.com A QSAR model is developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of the compounds with their experimentally determined activities. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested analogues. researchgate.net

A representative study involving 3D-QSAR and molecular docking was conducted on a series of spiro-derivatives of benzothiazole (B30560) that act as inhibitors of acetyl-CoA carboxylase (ACC). researchgate.net In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build the 3D-QSAR models. The key findings from the QSAR models were:

The models showed good statistical significance with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, indicating their predictive power.

The contour maps generated from the models provided insights into the structural requirements for enhanced inhibitory activity. For example, the analysis suggested that electropositive and bulky substituents at a specific position (R1 of the carbamido group) and hydrophilic groups on the phenyl ring were favorable for activity. researchgate.net

Molecular docking studies using FlexX were also performed to understand the binding mode of these spiro-inhibitors within the active site of human ACC1. researchgate.net The docking results helped to validate the findings of the QSAR models and provided a structural basis for the observed activities.

For analogues of this compound, a similar approach could be employed. A series of analogues with variations in the substituents on the spirocyclic ring and modifications to the ethyl carboxylate group would be synthesized and their biological activity against a specific target evaluated. Molecular docking studies would then be performed to predict their binding modes and identify key interactions with the target protein.

Subsequently, a QSAR model could be developed using the biological activity data and calculated molecular descriptors for the analogues. The resulting model would provide a predictive tool for designing new analogues with potentially higher activity. The insights gained from both molecular docking and the QSAR model would guide the rational design of more potent and selective compounds based on the 1-oxaspiro[2.3]hexane scaffold.

Below is an interactive data table summarizing the types of descriptors that could be used in a QSAR study of this compound analogues and their relevance.

Descriptor ClassExamplesRelevance to Biological Activity
Electronic Dipole moment, Partial chargesInfluences electrostatic interactions with the target protein.
Steric Molecular volume, Surface areaDetermines the fit of the ligand within the binding pocket.
Hydrophobic LogP, Molar refractivityAffects membrane permeability and hydrophobic interactions with the receptor.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

Advanced Synthetic Applications of 1 Oxaspiro 2.3 Hexane Derivatives

Building Blocks for Complex Organic Molecules

The inherent ring strain of 1-oxaspiro[2.3]hexanes facilitates a variety of ring-opening and rearrangement reactions, providing access to complex and functionally diverse molecules.

1-Oxaspiro[2.3]hexane derivatives are valuable precursors for constructing the core structures of several natural products. Their utility often lies in their ability to undergo stereoselective transformations to yield key intermediates. For instance, the reaction of α-lithiated oxiranes with 3-substituted cyclobutanones can produce enantiomerically enriched cyclobutanols, which, through a base-mediated Payne rearrangement, yield 1-oxaspiro[2.3]hexanes. rsc.org These oxaspirohexanes can then be converted into 2,4-disubstituted cyclopentanones, which are common structural motifs in triquinane natural products. rsc.org

Triquinanes are a class of sesquiterpenoids composed of three fused five-membered rings, and their synthesis has been a significant area of research. nih.govmdpi.com The construction of the triquinane skeleton often involves strategies like the Nazarov cyclization, photochemical rearrangements, or tandem radical cyclizations. mdpi.comresearchgate.net The cyclopentanone (B42830) intermediates derived from 1-oxaspiro[2.3]hexanes provide a strategic entry point into these synthetic sequences. Similarly, the pentalenolactone (B1231341) family of antibiotics, which also feature a fused ring system, represents another potential target for synthetic strategies employing these spirocyclic building blocks. researchgate.net

Natural Product ClassKey Intermediate from 1-Oxaspiro[2.3]hexaneSynthetic Utility
Triquinanes 2,4-Disubstituted CyclopentanonesProvides the foundational five-membered ring for building the tricyclic core. rsc.orgnih.gov
Pentalenolactones Functionalized Cyclopentane DerivativesServes as a precursor for the intricate fused-ring system of the antibiotic. researchgate.net

The cyclobutane (B1203170) ring is an increasingly important structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. nih.gov 1-Oxaspiro[2.3]hexane derivatives serve as excellent reagents for directly introducing a cyclobutyl group into a target molecule. The ring-opening of the oxirane moiety can be achieved with various nucleophiles, leaving the cyclobutane scaffold intact and functionalized for further chemical manipulation. This approach allows for the creation of structurally diverse cyclobutanes with potential applications in drug design and organocatalysis. researchgate.net While scaffolds like spiro[3.3]heptane have been explored as non-collinear bioisosteres for benzene, the smaller spiro[2.3]hexane system offers a different spatial arrangement and rigidity. chemrxiv.org

The reactivity of the strained oxirane ring in 1-oxaspiro[2.3]hexanes is a gateway to a wide array of carbocyclic and heterocyclic systems. nih.gov Acid- or base-catalyzed hydrolysis of the epoxide leads to di-functionalized cyclobutanes. More complex transformations, such as rearrangements and cycloadditions, can generate larger and more diverse ring systems. For example, enantiomerically enriched 1-oxaspiro[2.3]hexanes have been shown to be effective precursors for 2,4-disubstituted cyclopentanones, demonstrating a ring-expansion strategy from the four-membered cyclobutane to a five-membered carbocycle. rsc.org Furthermore, the synthesis of various spirocyclic scaffolds, which are of growing interest in medicinal chemistry for exploring three-dimensional chemical space, can be initiated from these derivatives. nih.govacs.org

Design of Bioisosteres in Medicinal Chemistry Research

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity or pharmacokinetic profiles, is a cornerstone of modern drug discovery. Strained spirocycles have emerged as non-classical, three-dimensional bioisosteres that can improve upon the properties of traditional aromatic or aliphatic rings. rsc.orgresearchgate.net

The biological function of neurotransmitters is often dependent on their ability to adopt specific conformations to bind to their receptors. nih.gov By incorporating the neurotransmitter pharmacophore into a rigid scaffold, chemists can create conformationally restricted analogues that may exhibit enhanced potency and receptor selectivity.

The spiro[2.3]hexane framework is particularly well-suited for this purpose. For instance, 5-azaspiro[2.3]hexane derivatives have been synthesized as "frozen" analogues of L-Glutamic acid, the primary excitatory neurotransmitter in the central nervous system. beilstein-journals.orgnih.govnih.govresearchgate.net In these analogues, the rigid spirocyclic core limits the rotation around key chemical bonds, locking the molecule into a specific conformation designed to interact favorably with glutamate (B1630785) receptors. beilstein-journals.orgnih.govnih.gov This strategy aims to develop new therapeutic agents for a range of neurological disorders, including schizophrenia, Parkinson's, and Alzheimer's disease. beilstein-journals.orgnih.gov Similarly, the principles of conformational restriction have been applied to γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter, using various rigid carbocyclic frameworks to control its 3D structure and binding properties. nih.govresearchgate.netresearchgate.net

NeurotransmitterSpiro[2.3]hexane AnalogueTherapeutic Goal
L-Glutamic Acid 5-Azaspiro[2.3]hexane derivativesDevelop potent and selective ligands for glutamate receptors to treat CNS disorders. beilstein-journals.orgnih.gov
GABA Bicyclic γ-amino acids (general concept)Enhance receptor selectivity and lipophilicity for better therapeutic profiles. nih.govresearchgate.net

The interest in strained spiro heterocycles as potential bioisosteres has grown significantly. rsc.orgresearchgate.net These three-dimensional scaffolds can replace traditional groups like phenyl or piperidine (B6355638) rings in drug candidates. acs.org The inclusion of a spiro[2.3]hexane moiety can confer beneficial properties, such as improved metabolic stability and reduced lipophilicity, while providing well-defined exit vectors for substituents, which is crucial for optimizing drug-receptor interactions. researchgate.netresearchgate.net

For example, 4-azaspiro[2.3]hexane has been proposed as a promising isostere for piperidine, a common ring in many drugs. acs.org While structurally similar, the spirocyclic analogue introduces greater three-dimensionality and rigidity. The development of synthetic methods for these novel spirocycles is critical for their incorporation into drug discovery programs. researchgate.net Their "contracted" nature compared to the more widely studied spiro[3.3]heptanes offers a different geometric profile, expanding the toolbox for medicinal chemists to escape the "flatland" of traditional aromatic building blocks and explore new areas of chemical space. researchgate.netresearchgate.net

Spatial Orientation of Substituents for Receptor Binding

The precise three-dimensional arrangement of functional groups is a critical determinant of a molecule's ability to bind to a biological receptor and elicit a specific physiological response. Spirocyclic systems, including 1-oxaspiro[2.3]hexane derivatives, offer a rigid scaffold that can lock substituents into well-defined spatial orientations, thereby reducing the entropic penalty upon binding and potentially enhancing potency and selectivity. researchgate.net

The conformational rigidity of the spiro[2.3]hexane framework is a key attribute. Unlike more flexible acyclic or monocyclic systems, the fused cyclopropane (B1198618) and cyclobutane rings restrict bond rotation, presenting substituents to a receptor in a "bioactive" conformation. beilstein-journals.orgnih.gov This "freezing" of the molecular conformation can be particularly advantageous in drug design, where mimicking the bound conformation of a natural ligand is a common strategy. beilstein-journals.org

For a molecule like ethyl 1-oxaspiro[2.3]hexane-2-carboxylate, the substituents—the ethyl ester group and any other groups on the hexane (B92381) core—will occupy specific and predictable positions in space. The stereochemistry at the spirocyclic center and any other chiral centers on the rings dictates the absolute spatial arrangement of these substituents. researchgate.net This fixed orientation can be crucial for establishing key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in a receptor's binding pocket.

While specific molecular modeling and receptor binding studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous conformationally constrained spirocyclic systems. For instance, in the design of ligands for glutamate receptors, the spatial relationship between acidic and amino groups is paramount. The use of a spiro[2.3]hexane scaffold in analogues of L-glutamic acid serves to rigidly control this relationship, exploring different binding modes within the receptor. beilstein-journals.org

The table below outlines the key conformational and stereochemical features of 1-oxaspiro[2.3]hexane derivatives that are pertinent to their application in designing receptor ligands.

FeatureDescriptionImplication for Receptor Binding
Rigid Scaffold The fused cyclopropane and cyclobutane rings significantly limit conformational flexibility.Reduces the entropic cost of binding, potentially increasing affinity. Presents substituents in a pre-organized, bioactive conformation.
Defined Stereochemistry The spiro center and any substituted carbons can be chiral, leading to distinct stereoisomers.Enantiomers and diastereomers will present substituents in different spatial arrangements, leading to differential binding affinities and biological activities.
Precise Vectorial Arrangement Substituents emanate from the core structure with well-defined bond angles and distances.Allows for the precise positioning of pharmacophoric groups to interact with specific residues in the receptor binding site.

The rational design of potent and selective ligands can, therefore, leverage the constrained geometry of the 1-oxaspiro[2.3]hexane core to optimize interactions with a target receptor.

Applications in Material Science and Functional Systems

The inherent ring strain of the oxirane and cyclobutane rings in 1-oxaspiro[2.3]hexane derivatives makes them attractive precursors for applications in material science. This strain can be harnessed to drive chemical transformations, such as ring-opening polymerizations, leading to the formation of novel polymers with unique properties.

One significant application of oxaspiro compounds is in the development of low-shrinkage polymers. nih.govnih.gov During polymerization, many conventional monomers experience a significant reduction in volume, which can lead to stress and defects in the final material. Spiro orthocarbonates and related oxaspiro monomers can undergo a double ring-opening polymerization. nih.gov In this process, for every one new bond that is formed, two bonds are broken, which can result in a net expansion or at least a significant reduction in volumetric shrinkage. nih.govnih.gov This property is highly desirable in applications such as dental composites, high-performance adhesives, and precision coatings. nih.gov

While the direct polymerization of this compound is not widely reported, the principle of using strained spirocyclic ethers as monomers is well-established. The epoxide ring in the 1-oxaspiro[2.3]hexane structure is susceptible to ring-opening under various conditions (e.g., cationic or anionic initiation), which could be exploited to synthesize novel polyethers. The resulting polymers would incorporate the cyclobutane ring into their backbone, potentially imparting unique thermal and mechanical properties.

The table below summarizes potential applications of 1-oxaspiro[2.3]hexane derivatives in material science.

Application AreaPrinciplePotential Properties of Resulting Material
Low-Shrinkage Resins Ring-opening polymerization of the oxirane ring.Reduced polymerization shrinkage, improved dimensional stability, lower internal stress.
Functional Polymers Incorporation of the spirocyclic monomer into polymer chains.Modified thermal properties, tailored mechanical strength and flexibility, potential for post-polymerization modification.
Complex Polymer Architectures Use as a building block for branched or cross-linked polymers.High-performance networks, hydrogels, and elastomers.

Design for Photoclick Chemistry (e.g., Spiro[2.3]hex-1-ene)

A prominent and well-researched application of the spiro[2.3]hexane scaffold in functional systems is in the field of photoclick chemistry. Specifically, the derivative Spiro[2.3]hex-1-ene has been designed and synthesized as a highly reactive yet stable alkene for bioorthogonal labeling.

Photoclick chemistry involves the rapid and specific ligation of two molecules in the presence of light. Spiro[2.3]hex-1-ene has shown exceptional performance in this context due to its high ring strain and reduced steric hindrance. This strained alkene can undergo a [4+2] cycloaddition with tetrazoles upon photoirradiation, leading to the rapid formation of a stable linkage.

The key features of Spiro[2.3]hex-1-ene that make it suitable for photoclick chemistry are summarized in the following table:

FeatureAdvantage in Photoclick ChemistryResearch Finding
High Ring Strain Accelerates the cycloaddition reaction with tetrazoles.Leads to very fast reaction kinetics, with second-order rate constants (k₂) reported to be as high as 34,000 M⁻¹s⁻¹.
Reduced Steric Hindrance The planar nature of the double bond and the geometry of the spirocycle allow for easy access by the reacting partner.Contributes to the rapid reaction rates, enabling bioorthogonal protein labeling in under 10 seconds.
Genetic Encodability Can be incorporated into proteins at specific sites using genetic code expansion techniques.A lysine (B10760008) derivative of spiro[2.3]hex-1-ene has been successfully incorporated into proteins site-specifically.

These properties have enabled the use of Spiro[2.3]hex-1-ene for the rapid and specific labeling of proteins in complex biological environments, offering a powerful tool for studying dynamic biological processes.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Sustainable Synthetic Approaches

While classical methods for the synthesis of spiro-epoxides exist, future research will likely focus on the development of more efficient, selective, and sustainable catalytic approaches for the synthesis of ethyl 1-oxaspiro[2.3]hexane-2-carboxylate and its derivatives. A particularly promising avenue is the use of transition metal catalysis. For instance, palladium-catalyzed spirocyclization reactions have shown potential in the formation of 1-oxaspiro[2.3]hexanes from bicyclo[1.1.0]butyl carbinolates. Future work could focus on optimizing these catalytic systems to improve yields, enhance stereoselectivity, and broaden the substrate scope.

Furthermore, the principles of green chemistry will undoubtedly guide the development of new synthetic routes. This includes the exploration of biocatalysis, where enzymes could be employed to mediate the key epoxidation or cyclization steps with high chemo-, regio-, and enantioselectivity. Additionally, the use of earth-abundant metal catalysts and the development of solvent-free or aqueous reaction conditions will be crucial for enhancing the environmental sustainability of the synthesis.

A summary of potential catalytic approaches is presented in the table below:

Catalytic ApproachPotential AdvantagesKey Research Focus
Transition Metal CatalysisHigh efficiency, control over stereoselectivity.Development of novel ligands, exploration of different metal centers (e.g., Rh, Ir, Au).
OrganocatalysisMetal-free, often milder reaction conditions.Design of chiral organocatalysts for asymmetric epoxidation.
BiocatalysisHigh selectivity, environmentally benign.Enzyme screening and engineering for specific transformations.
PhotocatalysisUse of light as a renewable energy source.Development of photosensitizers for radical-mediated cyclization.

Exploration of Unprecedented Reactivity Modes and Transformations

The high degree of ring strain in the 1-oxaspiro[2.3]hexane core of this compound suggests a rich and potentially underexplored reactivity profile. Future research will likely focus on harnessing this strain to drive novel chemical transformations.

One area of interest is the investigation of ring-opening reactions. While epoxide opening is a well-established transformation, the unique spirocyclic nature of this compound could lead to unexpected regiochemical and stereochemical outcomes. For example, the selective opening of either the oxirane or the cyclobutane (B1203170) ring, or even a concerted ring expansion, could provide access to novel and complex molecular scaffolds. The treatment of related 4-oxaspiro[2.3]hexanes with Lewis acids has been shown to result in substituent-dependent rearrangements to cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, highlighting the potential for diverse reactivity. researchgate.net

Furthermore, the exploration of cycloaddition reactions involving either of the strained rings could open up new avenues for the construction of polycyclic systems. For instance, [3+2] or [4+2] cycloadditions could be investigated, potentially leading to the rapid assembly of complex natural product-like structures. The reactivity of related 5-oxo-4-oxaspiro[2.3]hexanes has been shown to undergo ring transformations to yield cyclopentenone and pyrone derivatives, indicating the potential for skeletal rearrangements. researchgate.net

Reaction TypePotential ProductsResearch Focus
Ring-Opening ReactionsFunctionalized cyclobutanes, cyclopentanes, tetrahydrofurans.Influence of nucleophiles, Lewis/Brønsted acids on regioselectivity.
Ring-Expansion ReactionsSubstituted cyclopentanones and other larger ring systems.Catalytic methods to control the expansion pathway.
Cycloaddition ReactionsPolycyclic and bridged systems.Exploration of dienophiles and dipolarophiles for cycloadditions.
Rearrangement ReactionsNovel carbocyclic and heterocyclic scaffolds.Investigation of thermal, photochemical, and acid-catalyzed rearrangements.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid reaction optimization and scale-up. The synthesis of related aza-spiro[2.3]hexanes has benefited from flow technology, suggesting its applicability to the oxa-analogs.

Future research in this area could involve the design of microreactors specifically tailored for the key synthetic steps, such as epoxidation or cyclopropanation. The integration of in-line purification and analysis techniques would enable a fully automated process from starting materials to the final, purified product. This would not only accelerate the synthesis of libraries of derivatives for biological screening but also provide a more efficient and reproducible manufacturing process.

The development of automated platforms could also facilitate high-throughput screening of reaction conditions, allowing for the rapid identification of optimal catalysts, solvents, and temperatures. This would significantly accelerate the discovery of new and improved synthetic methods.

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for understanding their reactivity and potential biological activity. While standard spectroscopic techniques such as NMR and mass spectrometry are essential, future research will likely leverage more advanced methods for a deeper structural elucidation.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of proton and carbon signals, especially in more complex derivatives. Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the spatial proximity of atoms, aiding in the determination of the relative stereochemistry of the spirocyclic core. Similar detailed NMR analyses have been performed on related 1-oxaspiro[2.5]octane derivatives to determine their structural and conformational properties. sci-hub.st

In addition to experimental techniques, computational chemistry will play an increasingly important role. Density functional theory (DFT) calculations can be used to predict the most stable conformations, calculate NMR chemical shifts, and rationalize observed reactivity. The combination of advanced spectroscopic experiments with high-level computational studies will provide a comprehensive picture of the structural and electronic properties of these fascinating molecules.

TechniqueInformation GainedFuture Research Focus
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms, unambiguous signal assignment.Application to complex, poly-functionalized derivatives.
NOESY/ROESYSpatial proximity of atoms, determination of stereochemistry.Conformational analysis in solution.
X-ray CrystallographyPrecise three-dimensional structure in the solid state.Obtaining single crystals of the parent compound and its derivatives.
Computational Chemistry (DFT)Stable conformations, predicted spectroscopic data, reaction mechanisms.Synergy with experimental data to rationalize reactivity and stereochemistry.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing ethyl 1-oxaspiro[2.3]hexane-2-carboxylate, and how should data be interpreted?

  • Methodological Answer :

  • 1H and 13C NMR are critical for structural elucidation. For spirocyclic ether-carboxylates, focus on coupling constants (e.g., J = 7.2 Hz for ethoxy protons) and chemical shifts in CDCl3. For example, δ 172.6 ppm in 13C NMR indicates the ester carbonyl group, while δ 60–57 ppm corresponds to ether and spirocyclic carbons .
  • Integration and Splitting Patterns : Multiplicity (e.g., q, d, m) helps identify neighboring protons. The oxirane ring protons (δ 3.08–3.63 ppm) show distinct splitting due to restricted rotation .
  • Table : Example NMR Data for Similar Compounds
Proton/Carbon TypeChemical Shift (δ, ppm)Splitting Pattern
Ester CH2CH31.25 (t)Triplet (J=6.8 Hz)
Oxirane protons3.08–3.63 (d, m)Doublet/Multiplet

Q. What safety protocols are essential when handling spirocyclic ether-carboxylate compounds in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Ensure fume hoods for dust/aerosol control (H335) .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., sand) and dispose in sealed containers .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer :

  • Factors : Temperature, catalyst loading, and solvent polarity significantly impact yield and stereoselectivity.
  • Levels : Test 3–4 levels per factor (e.g., 60°C, 80°C, 100°C) to identify interactions .
  • Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships between variables .
  • Table : Example 2^3 Factorial Design Matrix
RunTemp (°C)Catalyst (mol%)Solvent (Polarity)Yield (%)
1601Low45
21003High78

Q. What computational methods are effective for predicting reaction pathways in spirocyclic compound synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates. For example, oxirane ring strain (~25 kcal/mol) influences reactivity .
  • Reaction Path Search : Combine nudged elastic band (NEB) and intrinsic reaction coordinate (IRC) to map energy landscapes .
  • Machine Learning : Train models on existing spirocyclic reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to favor (1S,5R) configurations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective cyclopropane ring closure .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., endo transition states), while higher temperatures favor thermodynamic stability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR data for spirocyclic ether-carboxylates?

  • Methodological Answer :

  • Solvent and Instrument Calibration : Confirm solvent (e.g., CDCl3 vs. DMSO-d6) and magnetic field strength (300 vs. 600 MHz) affect shifts .
  • Dynamic Effects : Restricted rotation in spirocyclic systems may cause splitting variations. Compare variable-temperature NMR to assess conformational exchange .
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography or IR) to verify structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.